molecular formula C13H20O4 B15164865 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester CAS No. 203302-40-3

1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester

Katalognummer: B15164865
CAS-Nummer: 203302-40-3
Molekulargewicht: 240.29 g/mol
InChI-Schlüssel: SQUUODQSDVXVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester is an organic compound with the molecular formula C13H20O4. It is a diethyl ester derivative of cyclopentanedicarboxylic acid, featuring an ethenyl group attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The ethenyl group can be introduced through a subsequent reaction involving the appropriate vinylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Halogens (e.g., Br2) or hydrohalogenation reagents (e.g., HBr).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives or hydrohalogenated products.

Wissenschaftliche Forschungsanwendungen

1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester: Similar structure but with a formyl group instead of an ethenyl group.

    1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Similar cyclopentane ring but with different ester groups and substitution patterns.

Uniqueness

1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentane ring and the ester groups also contributes to its unique chemical properties.

Eigenschaften

CAS-Nummer

203302-40-3

Molekularformel

C13H20O4

Molekulargewicht

240.29 g/mol

IUPAC-Name

diethyl 2-ethenylcyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C13H20O4/c1-4-10-8-7-9-13(10,11(14)16-5-2)12(15)17-6-3/h4,10H,1,5-9H2,2-3H3

InChI-Schlüssel

SQUUODQSDVXVSC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCCC1C=C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.